

EHop-016: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: *EHop-016*

Cat. No.: *B15614038*

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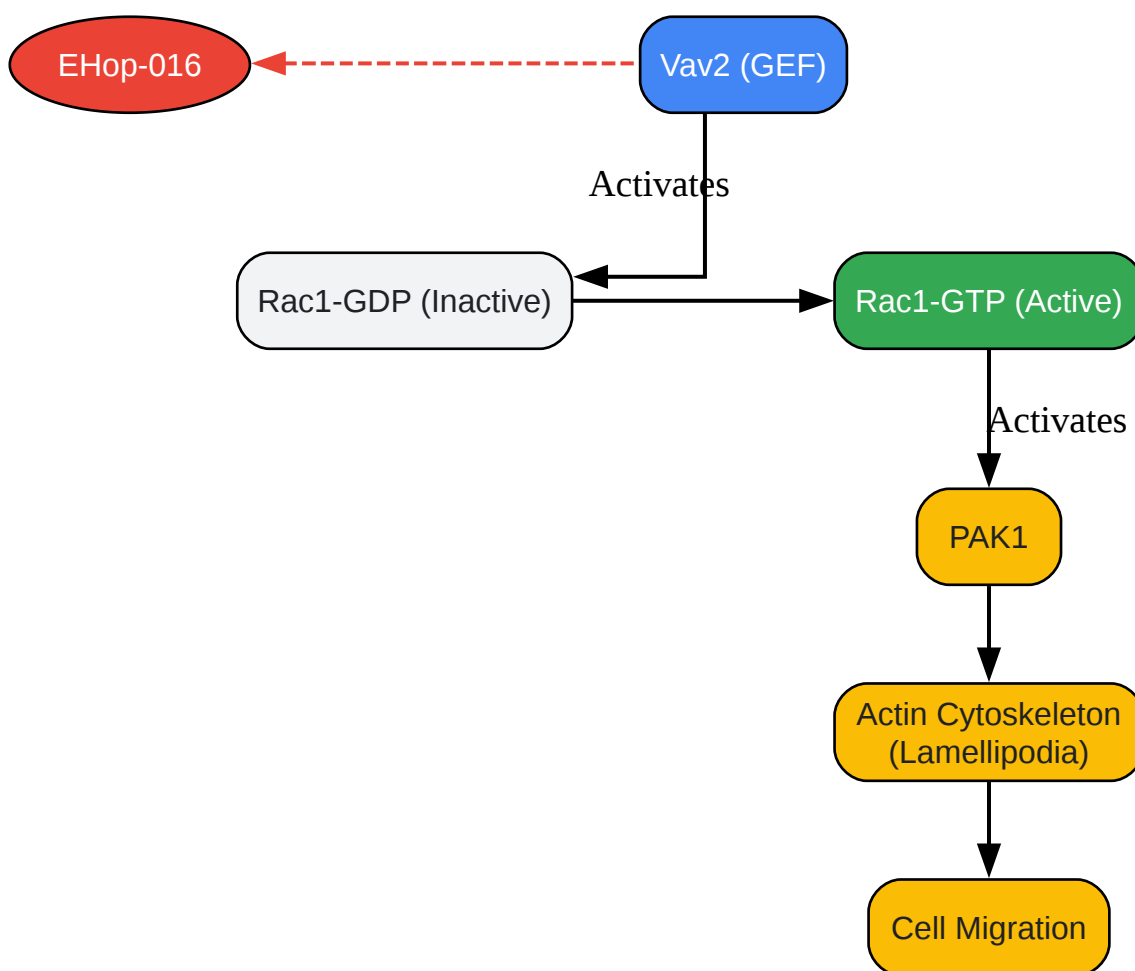
Abstract

EHop-016 is a potent and specific small molecule inhibitor of Rac GTPase activity, demonstrating significant potential in preclinical cancer research. It functions by disrupting the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav.[1][2] This inhibition of Rac activation leads to downstream effects on the actin cytoskeleton, cell migration, and cell viability, making **EHop-016** a valuable tool for studying Rac-mediated signaling pathways and a potential therapeutic agent for metastatic cancers.[1][3][4] These application notes provide a comprehensive guide for utilizing **EHop-016** in cell culture experiments, including detailed protocols for common assays and a summary of its quantitative effects.

Mechanism of Action

EHop-016 is a derivative of the Rac inhibitor NSC23766, but with approximately 100-fold greater potency.[1][3][4] It specifically inhibits Rac1 and Rac3 isoforms with high affinity, and at higher concentrations, it can also inhibit the closely related Rho GTPase, Cdc42.[1][3][4][5] The primary mechanism of **EHop-016** involves blocking the association of the Rac GEF Vav2 with

Rac1.[1][6] This prevents the exchange of GDP for GTP on Rac, thereby keeping it in an inactive state. The inhibition of Rac activity subsequently affects downstream signaling pathways, including the p21-activated kinase (PAK) pathway, which is crucial for regulating lamellipodia formation and cell motility.[1][2][7]



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Figure 1: EHop-016 inhibits the Vav2-mediated activation of Rac1.

Quantitative Data Summary

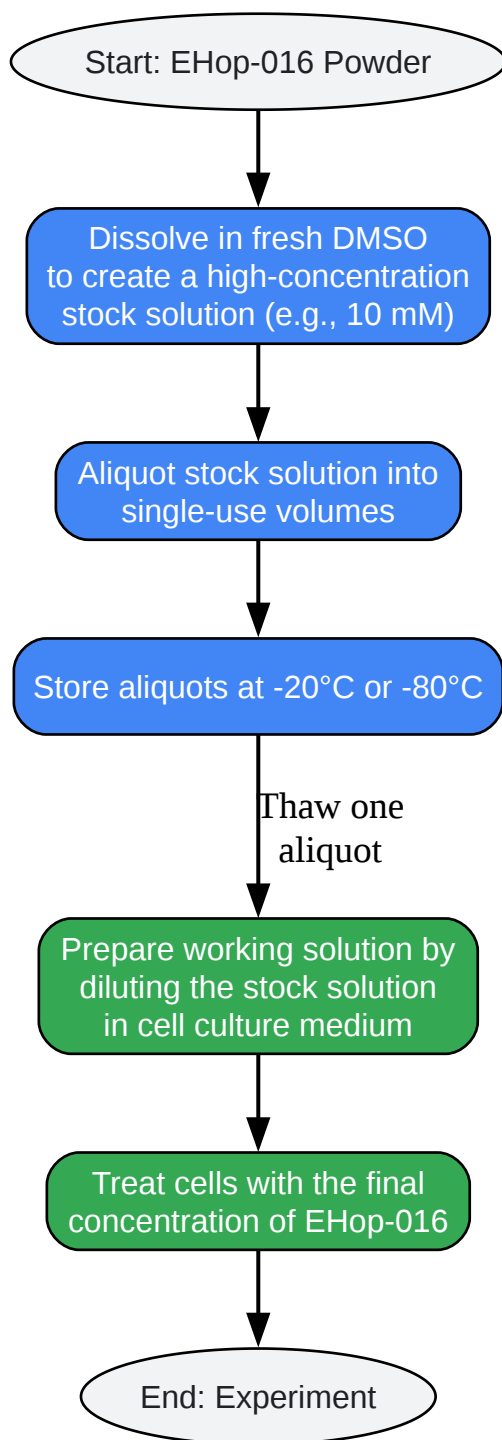
The following tables summarize the key quantitative data for **EHop-016** based on published studies.

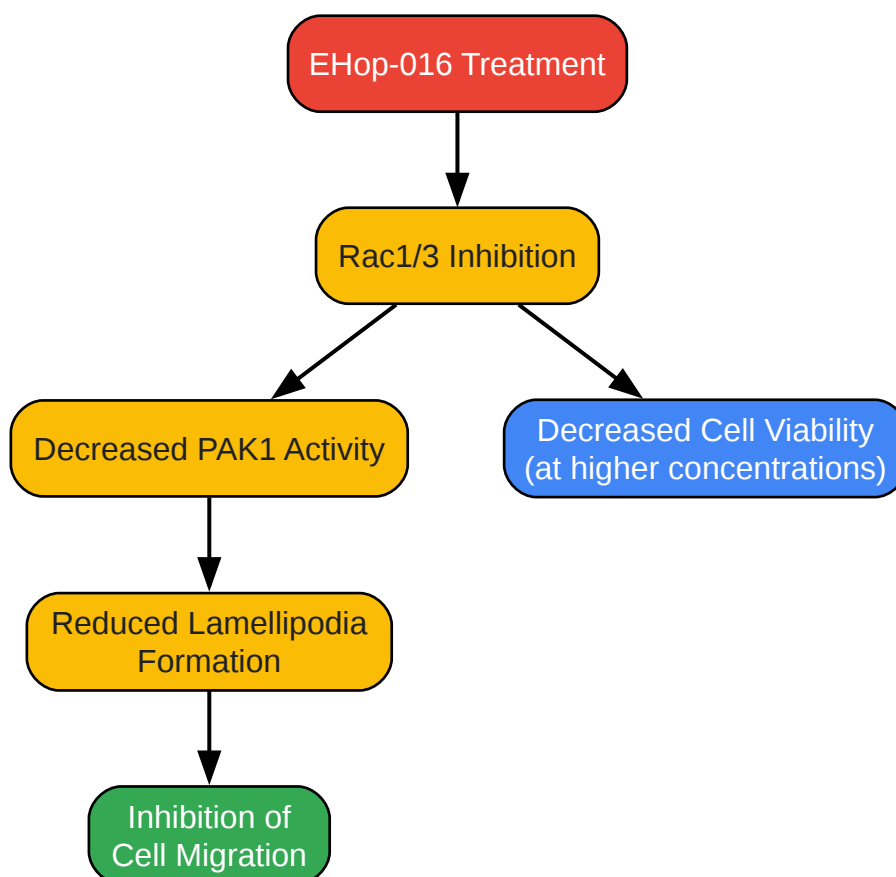
Parameter	Cell Line	Value	Reference
IC50 for Rac1 Inhibition	MDA-MB-435	1.1 μ M	[1][5][6][8]
IC50 for Cell Viability	MDA-MB-435	10 μ M	[8][9]

Cell Line	Concentration	Incubation Time	Effect	Reference
MDA-MB-435	2-5 μ M	24 hours	Inhibition of Vav2 association with Rac1	[8][9]
MDA-MB-435, MDA-MB-231	2 μ M	Not Specified	Dramatic reduction in lamellipodia formation	[1]
MDA-MB-435	2-4 μ M	Not Specified	Dramatic inhibition of PAK1 activity	[1]
MDA-MB-435	0-5 μ M	Not Specified	60-70% reduction in directed cell migration	[1]
MDA-MB-435	5 μ M	24 hours	~30% decrease in cell number	[1]
MCF-10A	<5 μ M	24 hours	No significant effect on cell viability	[1][4]
MOLM-13	Low μ M range	48 hours	Antiproliferative and proapoptotic effects	[10]

Experimental Protocols

Preparation of EHop-016 Stock and Working Solutions





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